
(3-Methoxyoxolan-3-yl)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Methoxyoxolan-3-yl)methanethiol” is a chemical compound with the CAS Number: 2001598-64-5 . It has a molecular weight of 148.23 .
Molecular Structure Analysis
The IUPAC name for this compound is (3-methoxytetrahydrofuran-3-yl)methanethiol . The InChI code is 1S/C6H12O2S/c1-7-6 (5-9)2-3-8-4-6/h9H,2-5H2,1H3 .Applications De Recherche Scientifique
Chemical Synthesis
(3-Methoxyoxolan-3-yl)methanethiol is a chemical compound with the CAS Number: 2001598-64-5 . It is often used in chemical synthesis due to its unique structure and properties .
Cancer Research
Methanethiol, including (3-Methoxyoxolan-3-yl)methanethiol, has been identified as a potential biomarker for non-invasive cancer diagnosis . The dysregulation of sulfur metabolism in cancer cells can result in elevated levels of volatile sulfur compounds (VSCs), including methanethiol .
Scent Mark of Dysregulated Sulfur Metabolism in Cancer
The exudation of excess methanethiol and its methylated volatile metabolites by cancer patients may contribute to the “scent of cancer” . Thus, methanethiol has potential as a biomarker for non-invasive early cancer detection .
Microbiome Research
Gut bacteria are a major exogenous source of exposure to methanethiol, with methanethiol-producing strains such as Fusobacterium nucleatum highly abundant in the gut microbiome of colorectal carcinoma (CRC) patients .
Study of Selenium-Binding Protein 1 (SELENBP1)
Physiologically, methanethiol is rapidly degraded through the methanethiol oxidase (MTO) activity of selenium-binding protein 1 (SELENBP1) . However, SELENBP1, which is considered a tumor suppressor, is often downregulated in tumor tissues .
Study of Methyltransferase-Like Protein 7B (METTL7B)
Enzymatic endogenous methanethiol production may occur through methyltransferase-like protein 7B (METTL7B), which is present at elevated levels in some cancers, including CRC and hepatocellular carcinoma (HCC) .
Wastewater Treatment
In a study, a non-lysogenous Pseudomonas putida strain was used as a model organism that produces methanethiol in the presence of methionine . This suggests potential applications in wastewater treatment.
Propriétés
IUPAC Name |
(3-methoxyoxolan-3-yl)methanethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-7-6(5-9)2-3-8-4-6/h9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICOVLLBVXQAHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOC1)CS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxyoxolan-3-yl)methanethiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

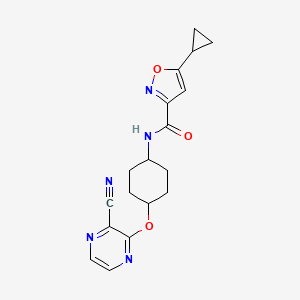

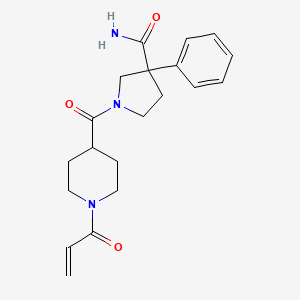
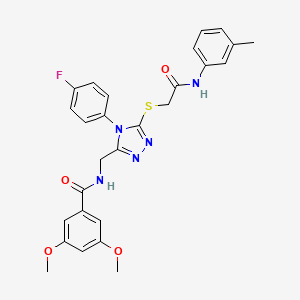

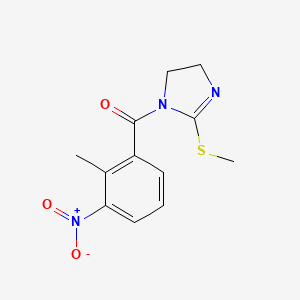
![7-methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2469353.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2469355.png)
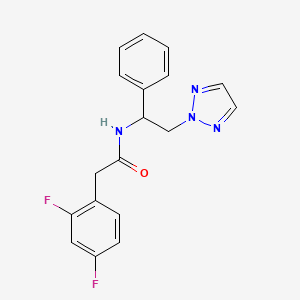
![(2,4-dimethylphenyl)[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2469359.png)
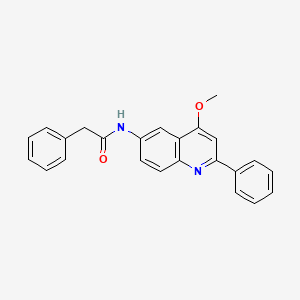

![1-(4-Chlorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2469364.png)
![4-Butoxy-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2469365.png)